4-Chloro-3,5,6-trifluoropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5,6-trifluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRMLGNDGPCZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1N)F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500778 | |
| Record name | 4-Chloro-3,5,6-trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-56-5 | |
| Record name | 4-Chloro-3,5,6-trifluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4 Chloro 3,5,6 Trifluoropyridin 2 Amine and Its Precursors
Methodologies for Constructing the Polyhalogenated Pyridine (B92270) Core
The foundational step in synthesizing the target molecule is the construction of a pyridine ring bearing multiple halogen atoms. This core structure serves as the scaffold upon which the desired functional groups are installed.
The introduction of halogen atoms onto a pyridine ring is challenging due to the ring's electron-deficient character, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. nih.gov Such reactions often necessitate harsh conditions, including high temperatures and the use of strong Lewis or Brønsted acids, and may result in mixtures of regioisomers. chemrxiv.org
To overcome these limitations, several strategies have been developed:
N-Oxide Activation: A common approach involves the initial conversion of pyridine to its N-oxide. This modification activates the 4-position for selective nitration. The resulting nitropyridine N-oxide can then be treated with reagents like phosphorus oxyhalides (POX₃) to install halogens. nih.gov
Direct Halogenation of Activated Pyridines: Pyridines bearing electron-donating groups can be halogenated under milder conditions. chemrxiv.org However, for producing polyhalogenated systems, more robust methods are required.
Phosphine-Mediated Halogenation: An alternative method involves the use of specially designed phosphine (B1218219) reagents. These reagents can be installed at the 4-position of the pyridine ring to form phosphonium (B103445) salts, which are subsequently displaced by halide nucleophiles, allowing for halogenation under milder conditions. nih.govresearchgate.net
Fluorination Methods: The direct fluorination of pyridines is a specialized field. While challenging, methods exist such as the use of AgF₂ for direct 2-fluorination. acs.org More commonly, fluorine atoms are introduced by halogen exchange (HALEX) reactions, where a chlorinated precursor, such as pentachloropyridine (B147404), is treated with a fluoride (B91410) source like potassium fluoride (KF) in an aprotic polar solvent (e.g., sulfolane) at high temperatures. guidechem.com This allows for the stepwise replacement of chlorine atoms with fluorine. For instance, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be converted to 3-Chloro-2,4,5,6-tetrafluoropyridine (B156645) using anhydrous potassium fluoride. guidechem.com
Table 1: Selected Halogenation and Fluorination Methods for Pyridine
| Method | Reagents | Position Selectivity | Reference |
|---|---|---|---|
| Electrophilic Halogenation | Elemental Halide + Lewis/Brønsted Acid | 3-selective, often mixtures | chemrxiv.org |
| From Pyridine N-Oxide | 1. Nitration 2. POX₃ (X=Cl, Br) | 4-selective | nih.gov |
| Phosphine-Mediated | Designed Phosphines + Halide Nucleophile | 4-selective | nih.govresearchgate.net |
| Direct C-H Fluorination | AgF₂ | 2-selective | acs.org |
Introducing an amino group onto the pyridine ring can be achieved through several distinct chemical pathways.
Chichibabin Reaction: This classic reaction involves the direct amination of pyridine or its derivatives using sodium amide (NaNH₂) or potassium amide (KNH₂) to produce 2-aminopyridines. wikipedia.orgscientificupdate.comslideshare.net The mechanism is a nucleophilic addition of the amide anion followed by the elimination of a hydride ion. scientificupdate.comyoutube.com The reaction can be conducted at high temperatures in solvents like xylene or at low temperatures in liquid ammonia (B1221849). scientificupdate.com
Metal-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for C-N bond formation on halo-pyridines. However, these methods often require expensive palladium catalysts, which can be undesirable in pharmaceutical production. acs.org
Base-Promoted Amination: An environmentally benign approach for the selective amination of polyhalogenated pyridines has been developed using a base, such as sodium tert-butoxide (NaOtBu), in water. acs.orgnih.gov This method can selectively aminate the 2-position of various polyhalogenated pyridines, including chlorinated pyridines. acs.org
Via Phosphonium Salts: A strategy involving the conversion of pyridines into phosphonium salt derivatives, which then react with sodium azide (B81097), offers another route to amination. nih.gov This process is noted for its precise regioselectivity. nih.gov
Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of 4-Chloro-3,5,6-trifluoropyridin-2-amine
The SNAr mechanism is the most critical pathway for the synthesis of this compound from a suitable polyhalogenated precursor. The inherent electron deficiency of the pyridine ring, amplified by the inductive effect of multiple halogen atoms, makes it highly susceptible to attack by nucleophiles.
The SNAr reaction on pyridines proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer adduct. wikipedia.org
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group from the same carbon atom that was attacked.
The presence of the electronegative nitrogen atom in the pyridine ring plays a crucial role. It withdraws electron density, activating the ring for nucleophilic attack. youtube.com This activation is most pronounced at the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom. youtube.comyoutube.comvaia.com Resonance structures of the intermediate complex show that the negative charge can be delocalized onto the ring nitrogen when the attack occurs at these positions, leading to significant stabilization of the intermediate and a lower activation energy for the reaction. youtube.comvaia.com Attack at the meta (C3, C5) positions does not allow for this stabilization, making substitution at these sites much less favorable. youtube.com Pyridinium (B92312) salts are even more reactive towards SNAr than neutral pyridines due to the additional positive charge on the nitrogen. youtube.com
In a polyhalogenated pyridine, the site of nucleophilic attack is determined by several factors, leading to high regioselectivity.
Electronic Activation: As discussed, the C2, C4, and C6 positions are electronically activated by the ring nitrogen.
Leaving Group Ability: In SNAr reactions, fluoride is typically a better leaving group than chloride or bromide. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.
Substituent Effects: The presence of other substituents on the ring can influence regioselectivity through steric hindrance or additional electronic effects. researchgate.netresearchgate.net For example, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, bulky 3-substituents can direct the attack towards the less hindered 6-position. researchgate.net Computational studies have also shown that non-covalent interactions, such as hydrogen bonding between a substituent and the incoming nucleophile, can direct the regiochemical outcome. wuxiapptec.com
For a precursor like 4-chloro-2,3,5,6-tetrafluoropyridine (B1280149), SNAr with an amine nucleophile would be expected to occur preferentially at the C2 or C6 positions, displacing a fluorine atom, due to the activating effect of both the ring nitrogen and the superior leaving group ability of fluoride.
The final step in synthesizing this compound involves the direct introduction of an amino group at the C2 position of a suitable polyhalogenated precursor via an SNAr reaction with ammonia or a related amine nucleophile.
A highly efficient and selective method for the 2-amination of polyhalogenated pyridines has been demonstrated using a base like sodium tert-butoxide in water as the solvent. acs.org This system allows for the regioselective functionalization at the ortho position of the pyridine ring. acs.org For the synthesis of the target compound, a precursor such as 4-chloro-2,3,5,6-tetrafluoropyridine would be treated with an ammonia source under such conditions. The nucleophilic attack would occur preferentially at the C2 (or C6) position, displacing a fluoride ion to yield this compound.
A related synthesis highlights the principles of regioselectivity: the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with aqueous ammonia results in the selective substitution of the fluorine atom at the C4 position, yielding 4-amino-3-chloro-2,5,6-trifluoropyridine. guidechem.com This demonstrates that while the C4 position is also highly activated, specific substrate and reaction conditions can be tuned to favor substitution at the desired C2 position.
Table 2: Example of Direct Amination via SNAr
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloro-2,4,5,6-tetrafluoropyridine | 25% Ammonia Water | 60 °C, 2.5 h | 4-amino-3-chloro-2,5,6-trifluoropyridine | 91% | guidechem.com |
This data illustrates that direct amination on polyhalogenated pyridines is a high-yielding and regioselective process, providing a viable route to the target compound, this compound, from an appropriately substituted precursor.
Influence of Reaction Conditions on SNAr Efficiency (e.g., Temperature, Solvent Polarity)
The efficiency of Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone for modifying polyhalogenated pyridines, is profoundly influenced by reaction conditions such as temperature and solvent polarity. For electron-deficient substrates like those in the pyridine series, these parameters are critical in controlling reaction rates and selectivity.
Temperature: Elevated temperatures are often necessary to overcome the activation energy of SNAr reactions, particularly when using less reactive nucleophiles or when the leaving group is less labile. For instance, SNAr fluorination of chloropicolinate substrates can require temperatures exceeding 130°C. acs.org This is often due to the low concentration of the active nucleophile under certain conditions. acs.org However, the use of highly reactive reagents, such as anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF), can enable these reactions to proceed efficiently even at room temperature. acs.org Conversely, for highly activated substrates, lower temperatures may be sufficient and can help to minimize side reactions or decomposition of the starting material and product. acs.org For some reactions involving unreactive nucleophile/electrophile pairs, heating in pressurized vessels, often using microwave irradiation for smaller scales or continuous flow reactors for larger scales, allows for operation at temperatures above the solvent's boiling point, which can significantly increase reaction rates. acsgcipr.org
Solvent Polarity: The choice of solvent is crucial. Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethers like diglyme (B29089) and THF are commonly employed for SNAr reactions. acsgcipr.org These solvents are effective at solvating the cationic species without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. Kinetic studies on substituted pyridines have demonstrated the significant effect of the solvent on reaction rates, with linear correlations observed between log(k) in different solvents like methanol (B129727) and DMSO. researchgate.net While dipolar aprotic solvents are often the first choice, SNAr reactions can proceed in a variety of other solvents, including alcohols and even non-polar solvents like toluene, especially when the reactants are highly reactive. acsgcipr.org In such cases, using a less polar solvent can sometimes prevent over-reaction on substrates with multiple leaving groups. acsgcipr.org The use of phase-transfer catalysts or crown ethers can also facilitate SNAr fluorination in aprotic solvents by improving the solubility and reactivity of fluoride salts. acs.org
The table below summarizes the general influence of these conditions on SNAr reactions.
| Parameter | Influence on SNAr Efficiency | Rationale & Examples |
|---|---|---|
| Temperature | Higher temperature generally increases reaction rate. | Overcomes activation energy. Required for less reactive substrates/nucleophiles. acs.org Can be mitigated with highly reactive reagents (e.g., anhydrous Me₄NF). acs.org High-pressure/temperature flow reactors can be used for unreactive pairs. acsgcipr.org |
| Solvent Polarity | Dipolar aprotic solvents (e.g., DMSO, DMF) are highly effective. | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. researchgate.net Less polar solvents may be used for highly reactive substrates to control selectivity. acsgcipr.org |
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed reactions provide powerful and versatile tools for the synthesis and functionalization of complex molecules like this compound. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under conditions often milder than classical methods.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Palladium catalysis is preeminent in forming C-C and C-N bonds with high efficiency and functional group tolerance. sigmaaldrich.com
The Suzuki-Miyaura coupling , which joins an organoboron reagent with an organic halide, is a key method for creating C-C bonds. researchgate.netmdpi.com For a substrate like this compound, this reaction would typically target the C4-Cl bond for substitution with an aryl or vinyl group. The reactivity of halopyridines in Suzuki couplings is well-documented, with regioselectivity often being predictable. In related trihalogenated pyridopyrimidines, the C4 position has been shown to be the most reactive site for arylation. academie-sciences.fr The choice of catalyst, ligand, and base is critical for success, with Pd(PPh₃)₄ being a common catalyst. academie-sciences.fr
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing substituted aminopyridines. The synthesis of N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines highlights the challenges, such as potential chelation of the palladium catalyst by the adjacent amino group, which can hinder the reaction. nih.gov Overcoming these challenges often involves the use of specialized, bulky electron-rich phosphine ligands like RuPhos and BrettPhos, which promote the desired cross-coupling. nih.govrsc.org These catalyst systems have proven effective for coupling both primary and secondary amines with a wide range of heteroaryl halides, often with low catalyst loadings. rsc.orgnih.gov
The table below outlines typical conditions for these palladium-catalyzed reactions.
| Reaction | Typical Components | Example Conditions & Notes |
|---|---|---|
| Suzuki-Miyaura Coupling | Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ Ligand: SPhos, PPh₃ Base: Na₂CO₃, K₃PO₄ Solvent: Toluene, Ethanol, Dioxane | Used to form C-C bonds by coupling with boronic acids/esters. For polyhalogenated pyridines, reaction at the C4-Cl bond is often favored. academie-sciences.frchemrxiv.org |
| Buchwald-Hartwig Amination | Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: RuPhos, BrettPhos, BINAP, DPPF Base: NaOtBu, K₂CO₃, LiHMDS Solvent: Toluene, Dioxane, THF | Forms C-N bonds. Ligand choice is crucial for coupling with aminopyridines to avoid catalyst inhibition by the substrate's nitrogen atoms. nih.govnih.gov |
Copper-Catalyzed Reactions for Aminopyridine Synthesis
Copper-catalyzed reactions have re-emerged as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. rsc.org These methods are particularly useful for the synthesis of aminopyridines from halo-pyridines. Research has shown that a copper(I)-based catalytic system, using inexpensive Cu₂O, can efficiently aminate bromopyridine derivatives with aqueous ammonia. rsc.orgresearchgate.net These reactions can be performed under relatively mild conditions (e.g., 60-100°C) in solvents like ethylene (B1197577) glycol. rsc.orgresearchgate.net The presence of electron-withdrawing groups on the pyridine ring generally facilitates these amination reactions. capes.gov.brrsc.org Beyond amination, copper catalysis is also employed in fluorination reactions, where a pyridyl directing group can be essential to stabilize the copper catalyst and promote the desired transformation. rsc.orgresearchgate.netrsc.org
Rhodium(III)-Catalyzed C-H Functionalization for Fluoropyridines
Rhodium(III)-catalyzed C-H functionalization has become a powerful strategy for the synthesis of complex, substituted heterocycles from simpler precursors. nih.gov This methodology allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. In the context of fluoropyridines, Rh(III) catalysis has been successfully used to construct multi-substituted 3-fluoropyridines. nih.gov A notable example involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a [Cp*RhCl₂]₂ complex. nih.gov A key challenge in these reactions is the potential for nucleophilic displacement of the fluorine substituent. This can be overcome by careful solvent selection, with non-hydroxylic solvents like ethyl acetate (B1210297) proving effective where traditional solvents like methanol would lead to undesired side products. nih.gov This approach provides a direct, one-step method to access highly functionalized fluoropyridines with predictable regioselectivity, even when using terminal alkynes. nih.gov
Innovative and Emerging Synthetic Methodologies
The field of organic synthesis is continually advancing, with new methodologies offering milder reaction conditions, higher efficiency, and novel reactivity. Photoredox catalysis represents a significant leap forward, particularly for the synthesis and derivatization of fluorinated aromatic compounds.
Photoredox-Catalyzed Aromatic Substitution and Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under exceptionally mild conditions. mdpi.comnih.gov This approach uses a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. researchgate.netnih.gov
This methodology is particularly well-suited for the functionalization of electron-deficient aromatic systems, such as polyfluorinated pyridines. Photoredox catalysis can facilitate nucleophilic aromatic substitution (SNAr) on substrates that are typically unreactive under thermal conditions. researchgate.net For example, reactions of aromatic halides bearing electron-withdrawing groups with tertiary amines can be achieved under blue light irradiation in the presence of an iridium catalyst. semanticscholar.org The proposed mechanism involves the generation of an aryl radical, which then reacts with the nucleophile. semanticscholar.org This strategy has been applied to introduce various fluorine-containing groups (e.g., CF₃) into aromatic and heteroaromatic rings. mdpi.comresearchgate.net The mild, controlled generation of radicals allows for high functional group tolerance, making photoredox catalysis a valuable tool for late-stage functionalization. nih.govvapourtec.com
The table below summarizes some photoredox strategies applicable to aromatic compounds.
| Reaction Type | Catalyst/Reagents | Transformation & Notes |
|---|---|---|
| Trifluoromethylation | Ru(bpy)₃Cl₂, Ir(ppy)₃; CF₃SO₂Cl or Togni reagent | Direct introduction of a -CF₃ group onto the aromatic ring via a radical mechanism. researchgate.net |
| Dealkylative Aromatic Substitution | Iridium photocatalyst; Tertiary amines | Substitution of a halide on an electron-deficient ring with a dialkylamino group from a tertiary amine. semanticscholar.org |
| C-H Amination | Acridinium photocatalyst; Cobalt co-catalyst | An oxidant-free method for cross-coupling of arenes with primary amines, evolving hydrogen gas. researchgate.net |
Microwave-Assisted Synthesis for Enhanced Reaction Rates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can lead to a rapid increase in the internal temperature of the reactants and solvent, resulting in dramatically reduced reaction times and often improved product yields. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. nih.gov
In the context of producing substituted pyridines and pyrimidines, microwave heating can facilitate key steps such as nucleophilic substitution. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully performed using microwave irradiation at temperatures between 120–140 °C, with reaction times as short as 15–30 minutes. nih.gov A similar approach could be envisioned for the amination of a suitable polychlorofluoropyridine precursor to yield this compound. The reaction would likely involve treating the precursor with an ammonia source in a suitable solvent under microwave irradiation. This method avoids the need for special catalysts and can be performed with either traditional heating or more efficiently with microwave assistance. nih.gov
The key benefits of employing microwave-assisted synthesis are the significant reduction in reaction time and the potential for higher product yields and purity, which aligns with the principles of process intensification. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Heterocyclic Reaction
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | Several hours | 15-30 minutes nih.gov |
| Energy Input | Indirect, slow heating | Direct, rapid heating nih.gov |
| Yield | Often lower | Generally higher nih.gov |
| Side Reactions | More prevalent due to long reaction times | Minimized due to shorter reaction times |
Continuous Flow Synthesis Protocols
For the synthesis of this compound, a multi-step continuous flow protocol could be designed. This would involve pumping the starting materials, such as a perfluorinated or polychlorofluorinated pyridine, and the aminating agent through separate channels into a mixing zone and then into a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion to the desired product. Subsequent modules in the flow path could perform in-line purification, such as liquid-liquid extraction or chromatography, to deliver a continuous stream of the purified product.
This approach is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions, as the small volume of the reactor at any given time minimizes safety risks. mdpi.com Flow chemistry has been successfully applied to the total synthesis of various active pharmaceutical ingredients, demonstrating its robustness and efficiency. mdpi.comrsc.orgresearchgate.netrsc.org The development of a continuous flow process for this compound would allow for on-demand production with high consistency and purity.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into chemical synthesis is essential for sustainable manufacturing. These principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. carlroth.com Key areas of focus include the use of safer solvents, maximizing atom economy, and minimizing waste. carlroth.com
Utilization of Environmentally Benign Solvents and Reagents
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Traditional solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various chlorinated hydrocarbons are effective but pose significant health and environmental risks.
In recent years, a range of greener alternative solvents have been developed and commercialized. carlroth.com For the synthesis of this compound, replacing conventional solvents with these alternatives can drastically improve the environmental profile of the process. Examples of such green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been used to create more sustainable synthetic procedures for pharmaceuticals. mdpi.com Other promising alternatives to polar aprotic solvents like DMF include Dimethyl carbonate, Cyrene™, and N,N-Dimethyl lactamide. carlroth.com In some cases, reactions can be designed to proceed in water-based systems, for example, using a water-acetonitrile mixture for the selective substitution of chlorine atoms in chloro-triazines. researchgate.net The choice of a greener solvent must be carefully evaluated to ensure it provides adequate solubility for reagents and is compatible with the reaction conditions.
Table 2: Examples of Environmentally Benign Solvents and Their Conventional Counterparts
| Green Solvent | Conventional Counterpart | Key Advantages | Source |
| 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF), Dichloromethane | Derived from renewable resources, lower toxicity. | mdpi.com |
| Cyclopentyl methyl ether (CPME) | Diethyl ether, Dichloromethane | High boiling point, stability to peroxides. | mdpi.com |
| Dimethyl carbonate | Phosgene, DMF | Low toxicity, biodegradable. | carlroth.com |
| Cyrene™ | NMP, DMF | Biodegradable, derived from cellulose. | carlroth.com |
Atom Economy and Waste Reduction in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. carlroth.com Synthetic routes with high atom economy are inherently less wasteful, as fewer atoms are converted into byproducts.
Designing synthetic pathways to this compound with high atom economy involves choosing reactions that maximize the incorporation of starting material atoms into the product structure. For example, addition reactions are generally more atom-economical than substitution reactions, which generate stoichiometric byproducts.
Chemical Reactivity Profile and Reaction Mechanisms of 4 Chloro 3,5,6 Trifluoropyridin 2 Amine
General Reactivity of Halogenated Aminopyridines
The reactivity of the pyridine (B92270) ring is fundamentally different from that of benzene (B151609). The electronegative nitrogen atom in the ring reduces the π-electron density, making pyridine and its derivatives generally less susceptible to electrophilic attack and more prone to nucleophilic attack compared to their benzene counterparts. uobabylon.edu.iq The introduction of substituents, particularly halogens and an amino group, further modifies this intrinsic reactivity.
Influence of Halogen Substituents on Ring Electron Density and Reactivity
Halogen atoms exert a dual electronic effect on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). chemistrysteps.comnih.gov
Inductive Effect (-I): Due to their high electronegativity, fluorine and chlorine atoms strongly pull electron density away from the pyridine ring through the sigma bonds. etamu.edu This effect is cumulative, and in a polyhalogenated compound like 4-Chloro-3,5,6-trifluoropyridin-2-amine, the ring is significantly deactivated and made more electron-deficient. This heightened electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the ring, donating electron density. masterorganicchemistry.com While this effect exists, it is generally weaker than the inductive effect for halogens and is overshadowed by the strong -I effect, especially in the case of highly electronegative fluorine. chemistrysteps.com
In contrast, the amino (-NH₂) group is a strong electron-donating group (+R > -I). It donates its lone pair of electrons into the pyridine ring, increasing the electron density, particularly at the ortho and para positions relative to itself. rsc.orgncert.nic.inyoutube.com
Ortho, Meta, and Para Directing Effects of Halogens and Amino Group
The regioselectivity of substitution reactions is governed by the directing effects of the substituents already present on the ring.
Amino Group: The -NH₂ group is a potent activating group and a strong ortho, para-director for electrophilic aromatic substitution. ncert.nic.inleah4sci.com In the context of the pyridine ring, an amino group at the C-2 position would direct incoming electrophiles to the C-3 and C-5 positions.
The combination of these directing effects in this compound is complex. For a potential electrophilic attack, the powerful ortho, para-directing amino group at C-2 would favor substitution at C-3 and C-5. However, these positions are already occupied by halogen atoms and are subject to their deactivating influence.
| Substituent | Position | Electronic Effect | Directing Effect (for EAS) |
| -NH₂ | C-2 | Activating (+R > -I) | Ortho, Para |
| -F | C-3, C-5, C-6 | Deactivating (-I > +R) | Ortho, Para |
| -Cl | C-4 | Deactivating (-I > +R) | Ortho, Para |
Nucleophilic Substitution Reactions Beyond Initial Amination
The pronounced electron-deficient nature of the polyhalogenated pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The halogen atoms, particularly the chlorine at the C-4 position, can act as leaving groups when attacked by nucleophiles.
Replacement of Halogen Atoms by Diverse Nucleophiles
The chlorine atom at the C-4 position is the most likely site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. Research on related polyhalogenated pyridines shows that the C-4 halogen is typically the most labile. For instance, pentafluoropyridine (B1199360) readily reacts with various nucleophiles at the C-4 position. Similar reactivity is expected for this compound, allowing for the introduction of a wide range of functional groups.
Formation of Azido Derivatives
A specific and important nucleophilic substitution reaction is the replacement of a halogen atom with an azide (B81097) group (-N₃), typically using sodium azide (NaN₃). Studies on closely related compounds have demonstrated the feasibility of this transformation. For example, the reaction of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) with sodium azide in acetonitrile (B52724) results in the selective replacement of the fluorine atom at the C-4 position to yield 4-azido-3-chloro-2,5,6-trifluoropyridine. rsc.orgscispace.com This indicates a strong preference for substitution at the para-position relative to the ring nitrogen.
Applying this precedent to this compound, the reaction with sodium azide is predicted to replace the chlorine atom at the C-4 position.
Reaction Scheme: this compound + NaN₃ → 4-Azido-3,5,6-trifluoropyridin-2-amine + NaCl
This reaction proceeds via a standard SNAr mechanism, where the azide anion attacks the electron-deficient C-4 carbon, leading to the formation of a Meisenheimer intermediate, followed by the expulsion of the chloride ion. nih.gov
| Starting Material | Reagent | Product | Reference |
| 3-Chloro-2,4,5,6-tetrafluoropyridine | Sodium Azide (NaN₃) | 4-Azido-3-chloro-2,5,6-trifluoropyridine | rsc.org, scispace.com |
| Pentafluoropyridine | Sodium Azide (NaN₃) | 4-Azido-2,3,5,6-tetrafluoropyridine | rsc.org, scispace.com |
Electrophilic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to the deactivating nature of the ring nitrogen, which lowers the energy of the π-orbitals and can be protonated under the strongly acidic conditions often used for EAS. uobabylon.edu.iqchemrxiv.org In the case of this compound, the situation is exacerbated by the presence of four strongly electron-withdrawing halogen atoms.
While the amino group at C-2 is a powerful activator, it is unlikely to overcome the combined deactivating effects of the ring nitrogen and the four halogens. nih.govrsc.org Any potential electrophilic attack would be extremely sluggish and require harsh reaction conditions. Furthermore, under strongly acidic conditions, the ring nitrogen and the exocyclic amino group would be protonated, forming pyridinium (B92312) and anilinium-type ions, which are even more strongly deactivated towards electrophilic attack. ncert.nic.in Consequently, electrophilic substitution reactions on the pyridine ring of this compound are considered synthetically unviable under normal conditions.
Reactivity Patterns under Electrophilic Conditions
The reactivity of this compound in electrophilic reactions is a nuanced subject, governed by the strong deactivating effect of the fluorine and chlorine atoms on the pyridine ring, which is counteracted to some extent by the activating, ortho,para-directing amino group. While direct electrophilic substitution on the pyridine ring is challenging due to its electron-deficient character, the amino group can be a site of electrophilic attack.
In analogous systems, such as the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives, an addition-elimination mechanism is proposed. researchgate.net This proceeds through a transition state where a positive charge develops on the aniline nitrogen. researchgate.net This suggests that under certain conditions, the amino group of this compound could act as a nucleophile.
The reaction kinetics in these related systems are typically second-order, and the rate is significantly influenced by the polar effects of substituents. researchgate.net A high negative rho (ρ) value in Hammett plots for similar reactions indicates a buildup of positive charge at the reaction center in the transition state. researchgate.net Furthermore, a Brønsted coefficient (β) value of around 0.85 suggests that bond formation to the nucleophile is significantly advanced in the transition state. researchgate.net
| Reaction Type | Key Features | Influencing Factors |
| Anilino-dechlorination | Second-order kinetics | Nature and position of substituent on the aniline ring |
| Mechanism | Addition-Elimination | Polarity of the solvent |
| Transition State | Positive charge development on the aniline nitrogen | Basicity of the nucleophilic amine |
Oxidation and Reduction Pathways
The redox chemistry of this compound is of interest for creating novel derivatives and for understanding its stability under various conditions.
While specific oxidation studies on this compound are not extensively documented in the provided context, the oxidation of similar amino- and chloro-substituted heterocyclic compounds can provide insights. The amino group is generally susceptible to oxidation, which can lead to the formation of nitroso, nitro, or dimeric azo compounds under controlled conditions. The highly fluorinated pyridine ring is relatively resistant to oxidation.
In related electrochemical systems, the oxidation of substrates can be a competing pathway during reductive cross-coupling reactions, leading to the formation of dimerization products. researchgate.net
Reductive processes offer a pathway to selectively modify the substituents on the this compound ring. The chloro group at the 4-position is a prime site for reductive dehalogenation or for reductive cross-coupling reactions.
Electrochemical methods have proven effective for the reductive cross-coupling of related 4-amino-6-chloropyrimidines with aryl halides. nih.gov These reactions often employ a sacrificial iron anode and a nickel catalyst to generate arylpyrimidine derivatives in moderate to high yields. nih.gov The mechanism is believed to involve the reduction of a C-halogen bond to a C-H bond as a competing process. researchgate.net
| Reaction Condition | Reactant | Product | Catalyst/Mediator |
| Electrochemical Reduction | 4-amino-6-chloropyrimidines and aryl halides | 4-amino-6-arylpyrimidines | Nickel catalyst, sacrificial iron anode |
Radical Reactions and Their Mechanisms
The involvement of this compound in radical reactions opens up avenues for novel carbon-carbon and carbon-heteroatom bond formations, which are often challenging via traditional ionic pathways.
Photoredox catalysis provides a powerful tool for generating radical intermediates under mild conditions. While direct studies on this compound are not detailed, the principles can be applied. In photoredox/nickel dual catalysis, alkyltrifluoroborates are excellent radical precursors due to their low oxidation potentials and stability. nih.gov This methodology allows for the coupling of radical species with aryl halides. nih.gov
The general mechanism involves the generation of a radical species via a single-electron transfer (SET) process initiated by a photocatalyst upon visible light irradiation. This radical can then engage in subsequent coupling reactions.
The generation of an aryl radical from this compound can be a key step in various cross-coupling reactions. While copper-catalyzed cross-coupling reactions of aryl halides sometimes proceed without the formation of free aryl radicals, other systems rely on their intermediacy. nih.gov
In electrochemical reductive cross-coupling reactions of similar chloro-substituted heterocycles, the formation of an aryl radical intermediate is a plausible step in the catalytic cycle. researchgate.netnih.gov These reactions demonstrate a high tolerance for various functional groups. nih.gov Radical-radical cross-coupling is another viable pathway, where a transient aryl radical could couple with another persistent radical to form the final product. nsf.govthieme-connect.de
| Reaction Type | Proposed Intermediate | Key Features |
| Photoredox/Nickel Dual Catalysis | Alkyl Radical | Mild reaction conditions, use of visible light |
| Electrochemical Reductive Cross-Coupling | Aryl Radical | Use of a sacrificial anode and nickel catalyst |
| Radical-Radical Coupling | Aryl Radical, Persistent Radical | Coupling of two distinct radical species |
Derivatization via Functional Group Transformations of the Amine Moiety
The primary amine group (–NH₂) at the 2-position of the this compound ring is a key site for synthetic modification. Its nucleophilic character allows for a variety of functional group transformations, including acylation, alkylation, and arylation, as well as more complex reactions like amidomethylation and aminoalkylation. The reactivity of this amine is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms on the pyridine ring, which can modulate its nucleophilicity.
Acylation, Alkylation, and Arylation of the Amino Group
The derivatization of the amino group through the formation of new carbon-nitrogen bonds is a fundamental strategy in medicinal and materials chemistry.
Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides is expected to proceed readily to form the corresponding N-acyl derivatives. These reactions typically occur in the presence of a base to neutralize the acid byproduct.
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents like alkyl halides or sulfates. The reaction can lead to mono- or di-alkylation, and the conditions can often be controlled to favor one over the other. For instance, the use of a bulky alkylating agent or specific stoichiometric ratios can promote mono-alkylation.
Arylation: The introduction of an aryl group onto the amino moiety, known as N-arylation, is commonly performed using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve treating this compound with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.
Table 1: Representative Functional Group Transformations of the Amino Moiety
| Transformation | Reagent Class | Expected Product |
| Acylation | Acyl Halides, Anhydrides | N-Acyl-4-chloro-3,5,6-trifluoropyridin-2-amine |
| Alkylation | Alkyl Halides, Sulfates | N-Alkyl-4-chloro-3,5,6-trifluoropyridin-2-amine |
| Arylation | Aryl Halides (with catalyst) | N-Aryl-4-chloro-3,5,6-trifluoropyridin-2-amine |
Regioselective Amidomethylation and Aminoalkylation Strategies
Amidomethylation and aminoalkylation are important reactions for introducing more complex side chains that can significantly alter the biological or material properties of the parent molecule.
Amidomethylation: This reaction introduces an N-acylaminomethyl group onto the primary amine. A common method involves the use of N-(hydroxymethyl)amides or related electrophiles, often under acidic conditions. The regioselectivity of this reaction on the 2-amino group is expected to be high due to its pronounced nucleophilicity compared to the ring nitrogen atoms, which are deactivated by the halogen substituents.
Aminoalkylation: This transformation, also known as the Mannich reaction, involves the reaction of the amine with formaldehyde (B43269) (or another aldehyde) and a secondary amine to introduce an aminomethyl group. The reaction proceeds via the formation of an electrophilic iminium ion, which is then attacked by the nucleophilic 2-amino group of the pyridine.
Table 2: Complex Functionalization Reactions of the Amino Group
| Reaction | Key Reagents | Expected Functional Group |
| Amidomethylation | N-(hydroxymethyl)amides | –CH₂NHCOR |
| Aminoalkylation | Formaldehyde, Secondary Amine | –CH₂NR₂ |
It is important to note that while these reactions are chemically plausible for this compound, specific experimental conditions, yields, and detailed characterization of the products would require dedicated laboratory investigation. The electronic and steric environment of the highly substituted pyridine ring would play a crucial role in the outcome of these transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3,5,6 Trifluoropyridin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of fluorinated organic molecules. The presence of various spin-active nuclei (¹H, ¹³C, ¹⁹F) in 4-Chloro-3,5,6-trifluoropyridin-2-amine allows for a multi-faceted analysis of its structure.
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the amine (-NH₂) protons. The chemical shift of these protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding. The integration of this signal would correspond to two protons.
| Nucleus | Expected Signal | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~5.0-7.0 ppm | Broad singlet | Signal corresponds to the two amine (-NH₂) protons. Position and shape are dependent on solvent and concentration. |
| ¹³C | 5 signals | Singlets or doublets/triplets | Each of the 5 carbons in the pyridine (B92270) ring is chemically distinct. Carbons bonded to fluorine will show characteristic splitting patterns (see section 4.1.2). |
¹⁹F NMR is particularly powerful for characterizing fluorinated pyridines due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum of this compound is expected to show three distinct signals, one for each fluorine atom at positions 3, 5, and 6.
The key feature of the ¹⁹F NMR spectrum is the spin-spin coupling between the different fluorine nuclei. These couplings provide definitive information about their relative positions on the pyridine ring. Generally, for fluoropyridines, the magnitude of the coupling constant (J) varies with the number of bonds separating the nuclei:
Ortho coupling (³JFF): Coupling between F-5 and F-6.
Meta coupling (⁴JFF): Coupling between F-3 and F-5.
Para coupling (⁵JFF): This is not present in this molecule.
Each of the three fluorine signals would therefore appear as a doublet of doublets, reflecting its coupling to the other two fluorine atoms. Furthermore, these fluorine atoms will also couple to the ¹³C nuclei, leading to characteristic splitting in the ¹³C NMR spectrum, known as nJCF coupling (where n is the number of bonds). The one-bond coupling (¹JCF) is typically large, while two- and three-bond couplings (²JCF, ³JCF) are smaller but still provide valuable structural information. rsc.orgnih.gov
While ¹H, ¹³C, and ¹⁹F NMR provide fundamental data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. youtube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the title compound itself due to the single type of proton environment (-NH₂), but it is invaluable for derivatives with more complex proton networks. rsc.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. For this compound, this would be most useful for assigning the carbon attached to the amino group if the NH₂ protons were coupled to it, though this is often not observed. Its real power lies in assigning carbons in more complex derivatives. science.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for this class of compounds. HMBC reveals correlations between nuclei separated by two or three bonds (e.g., ¹H-¹³C, ¹H-¹⁵N, ¹⁹F-¹³C). rsc.orgscience.gov An ¹⁹F-¹³C HMBC experiment would be particularly insightful, showing correlations between each fluorine atom and the carbon atoms two and three bonds away, providing a definitive map of the molecular skeleton and confirming the substitution pattern. researchgate.net
These advanced techniques are essential for distinguishing between isomers and confirming the precise structure of highly substituted, electron-deficient rings like the fluorinated pyridine core. ed.ac.uk
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding. A comprehensive study combining experimental IR and Raman spectroscopy with theoretical calculations has been performed on this compound (referred to in the study as ACTFP). researchgate.netelsevierpure.com
The infrared and Raman spectra provide clear information about the functional groups present in the molecule. researchgate.net
N-H Stretches: The amino (-NH₂) group gives rise to characteristic stretching vibrations. A study by Mohamed et al. observed four distinct stretches for the NH₂ moiety, which suggested the presence of two molecules per unit cell in the solid state, likely forming a dimer through hydrogen bonding. elsevierpure.com These bands typically appear in the 3300-3500 cm⁻¹ region of the IR and Raman spectra.
Halogen Interactions: The vibrations involving the carbon-halogen bonds (C-F and C-Cl) are also prominent. The C-F stretching vibrations are typically found in the 1100-1400 cm⁻¹ region, while the C-Cl stretch appears at a lower frequency, generally in the 600-800 cm⁻¹ range. The study successfully allocated the fundamental vibrations for all C-F and C-Cl bonds, which had not been considered in earlier published data on similar molecules. researchgate.netelsevierpure.com
Modern spectroscopic analysis heavily relies on the synergy between experimental measurements and quantum chemical calculations. For this compound, Density Functional Theory (DFT) calculations using the B3LYP method were performed to predict the vibrational frequencies. researchgate.netelsevierpure.com
This computational approach allows for:
Prediction of Stable Conformers: Calculations favored a non-planar amino form (C1 symmetry) as the most stable structure. elsevierpure.com
Theoretical Vibrational Frequencies: The calculated frequencies, when appropriately scaled, show strong agreement with the experimental data obtained from ATR-IR, DRIFT (Diffuse Reflectance Infrared Fourier Transform), and Raman spectroscopy. researchgate.net
Vibrational Assignments: By analyzing the Potential Energy Distributions (PEDs), each experimental band can be confidently assigned to a specific molecular motion (e.g., stretching, bending, or a combination thereof). The study noted that the normal coordinate analyses were extensively mixed, highlighting the complexity of the vibrational modes in this highly substituted molecule. elsevierpure.com
This correlation between experimental and theoretical data provides a high degree of confidence in the structural characterization and vibrational assignments. researchgate.netelsevierpure.com
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Notes on Analysis |
|---|---|---|
| N-H Stretching | 3300 - 3500 | Observation of multiple N-H bands suggests intermolecular hydrogen bonding in the solid state. elsevierpure.com |
| C-F Stretching | 1100 - 1400 | Multiple strong bands are expected due to the three C-F bonds. |
| Pyridine Ring Stretching | 1400 - 1650 | Characteristic vibrations of the aromatic ring system. |
| C-Cl Stretching | 600 - 800 | A single, characteristic band for the C-Cl bond. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique is crucial for confirming the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. For this compound, with a chemical formula of C₅H₂ClF₃N₂, the theoretical monoisotopic mass can be calculated with high precision.
An experimental HRMS analysis would be expected to yield a mass value that closely matches this theoretical calculation, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.
Table 1: Theoretical Isotopic Mass Data for this compound (C₅H₂ClF₃N₂)
| Isotope | Exact Mass (Da) |
| ¹²C₅¹H₂³⁵Cl¹⁹F₃¹⁴N₂ | 199.9842 |
| ¹²C₅¹H₂³⁷Cl¹⁹F₃¹⁴N₂ | 201.9813 |
This table presents the theoretical exact masses for the two most abundant chlorine isotopes. An HRMS spectrum would show peaks corresponding to these masses, with their relative intensities reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions provides a "fingerprint" that can be used to elucidate the molecule's structure. For this compound, the fragmentation would likely proceed through several predictable pathways based on the principles of mass spectrometry for halogenated and amino-substituted aromatic compounds.
Common fragmentation patterns for similar aromatic amines often involve the initial loss of small, stable molecules or radicals. libretexts.orgmiamioh.edunih.govresearchgate.net The fragmentation of the pyridine ring itself is also a key diagnostic feature.
Table 2: Plausible Mass Spectrometric Fragments of this compound
| Proposed Fragment | Plausible m/z | Description of Loss |
| [M-H]⁺ | 199 | Loss of a hydrogen radical |
| [M-NH₂]⁺ | 184 | Loss of the amino group |
| [M-Cl]⁺ | 165 | Loss of the chlorine atom |
| [M-HCN]⁺ | 173 | Loss of hydrogen cyanide from the ring |
This table outlines some of the expected primary fragmentation ions. The actual spectrum would be more complex, showing subsequent fragmentation of these initial ions. The study of these patterns is essential for confirming the substitution pattern on the pyridine ring.
X-ray Crystallography
Determination of Molecular Geometry and Substitution Patterns
A crystal structure of this compound would precisely define the geometry of the pyridine ring and the spatial orientation of its substituents. The pyridine ring is expected to be largely planar, a common feature for aromatic systems. The carbon-carbon and carbon-nitrogen bond lengths within the ring would provide information on the electronic effects of the electron-withdrawing halogen substituents and the electron-donating amino group.
The analysis would also confirm the substitution pattern, unequivocally distinguishing it from other isomers.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The solid-state packing of this compound would be governed by a variety of intermolecular interactions. The presence of an amino group (a hydrogen bond donor) and nitrogen and fluorine atoms (hydrogen bond acceptors) suggests that hydrogen bonding would be a significant feature in its crystal lattice. nih.govresearchgate.net
Furthermore, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. researchgate.netnih.govmdpi.commdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this molecule, a C-Cl···N or C-F···N halogen bond could be a key structure-directing interaction. The study of these interactions is crucial for understanding the supramolecular chemistry of this compound.
Table 3: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | N-H (amino group) | N (pyridine ring), F |
| Halogen Bonding | C-Cl, C-F | N (pyridine ring), O/N from adjacent molecules |
This table summarizes the likely intermolecular forces that would be observed in the crystal structure, influencing the material's physical properties.
Applications in Advanced Organic Synthesis
Building Block for Complex Fluorinated Organic Molecules
4-Chloro-3,5,6-trifluoropyridin-2-amine serves as a crucial starting material in the creation of complex organic molecules that contain fluorine. Its distinct structure, featuring a pyridine (B92270) ring with chlorine, fluorine, and amine groups, makes it a versatile component for synthesizing a wide array of intricate compounds.
Precursor in the Synthesis of Diverse Heterocyclic Systems
This compound is a valuable precursor for synthesizing various heterocyclic systems, which are ring-shaped molecules containing atoms of at least two different elements. For instance, it can be used in reactions to create fused pyridine structures. The reactivity of the chlorine and fluorine atoms on the pyridine ring allows for sequential substitution reactions, leading to the formation of more complex heterocyclic frameworks. The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine from 2-aminopyridine (B139424) highlights a similar transformation pathway that can be applied to create diverse heterocyclic systems. nih.gov The ability to selectively replace these halogen atoms is key to building elaborate molecular architectures.
Role in Constructing Polyhalogenated Pyridine Derivatives for Specific Applications
The presence of multiple halogen atoms on this compound makes it an ideal building block for constructing polyhalogenated pyridine derivatives. These derivatives are important in various fields due to their unique chemical properties. By strategically replacing the chlorine and fluorine atoms with other functional groups, chemists can tailor the properties of the resulting molecules for specific uses. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-formic acid, a herbicide, starts from a related polyhalogenated pyridine, demonstrating the utility of such precursors. google.com
Reagents and Intermediates in Multistep Synthetic Pathways
Beyond its role as a primary building block, this compound and its derivatives are important as reagents and intermediates in longer, multistep synthetic sequences.
Derivatization for Selective Introduction of Functional Groups
The amine group on this compound can be chemically modified, or "derivatized," to introduce a variety of functional groups into a molecule. This selective modification is a powerful tool in organic synthesis. For example, the amine can be converted into other functional groups, which can then participate in further reactions to build more complex molecules. This process allows for precise control over the final structure of the synthesized compound.
Utilization in Palladium-Catalyzed Carbonylative Transformations of Analogues
While direct palladium-catalyzed carbonylative transformations of this compound are not extensively documented, the principles of such reactions are well-established for related halogenated pyridines. In these transformations, a carbon monoxide molecule is inserted into the carbon-halogen bond, a reaction often catalyzed by a palladium complex. This method is a powerful way to introduce a carbonyl group (C=O) into the pyridine ring, which is a key functional group in many organic compounds. The reactivity of the C-Cl bond in similar molecules makes it a suitable candidate for such transformations, enabling the synthesis of various carbonyl-containing pyridine derivatives.
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to modify an analyte to make it easier to detect and quantify. greyhoundchrom.com While this compound itself is not a common derivatizing agent, its structural motifs are relevant. Reagents containing fluorine atoms are often used in derivatization to enhance the detectability of compounds in techniques like gas chromatography (GC), particularly with electron capture detection (ECD). libretexts.org For example, fluorinated anhydrides are used to derivatize alcohols, phenols, and amines. jfda-online.com The presence of fluorine atoms in a derivatizing agent can significantly improve the sensitivity and selectivity of an analysis. nih.govmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂ClF₃N₂ |
| Molecular Weight | 198.53 g/mol |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| CAS Number | 101565-40-0 (related compound) |
Pre- and Post-Column Derivatization for Amine Group Analysis in Chromatography
Despite a comprehensive search, no specific information or research findings were identified that document the use of this compound as a pre- or post-column derivatization reagent for the analysis of amine groups in chromatography. The scientific literature details various other chlorinated and fluorinated reagents for this purpose, but the specified compound is not mentioned in this context.
Use in High-Performance Liquid Chromatography (HPLC) Method Development
Similarly, no data could be retrieved from the public domain detailing the specific use of this compound in the development of HPLC methods. While HPLC is a standard technique for the analysis of pyridine derivatives, the application of this particular compound as a tool or reagent in method development is not documented in the available literature.
Exploration of Biological and Pharmaceutical Relevance of 4 Chloro 3,5,6 Trifluoropyridin 2 Amine Analogues
Structure-Activity Relationships (SAR) of Fluorinated Aminopyridines
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For fluorinated aminopyridines, SAR analyses focus on how variations in the substitution pattern of halogens and amino groups, as well as the presence of fluorine, dictate the compound's therapeutic potential. nih.govresearchgate.net
The biological activity of aminopyridine derivatives is highly sensitive to the nature and position of their substituents. nih.gov Studies on various pyridine (B92270) derivatives have shown that the presence, number, and location of groups like amino (-NH2), hydroxyl (-OH), and halogens (F, Cl, Br) significantly affect their bioactivity, such as antiproliferative effects. nih.gov For instance, while the addition of certain -OH or methoxy (B1213986) (-OCH3) groups can enhance antiproliferative activity, the introduction of halogens or other bulky groups can sometimes lead to a decrease in potency against cancer cell lines. nih.gov
The substitution pattern also dictates the chemical reactivity and the types of intermolecular interactions the molecule can form. The reaction of 4-aminopyridine (B3432731) with different halogens can result in various structural outcomes, including the formation of protonated 4-aminopyridinium (B8673708) ions, which highlights the influence of the halogen on the final product's structure. acs.org Furthermore, the strategic substitution of amino acids in peptides, which can be seen as analogous to modifying substituents on a core scaffold, has been shown to facilitate insertion into bacterial membranes and intensify antimicrobial activity. nih.gov This underscores the principle that specific substitution patterns are crucial for targeted biological outcomes.
Fluorine possesses a unique combination of properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—that are extensively leveraged in drug design to enhance a molecule's "drug-likeness". nih.govcapes.gov.brbenthamscience.comresearchgate.net The incorporation of fluorine into molecules like aminopyridine analogues can profoundly modulate their physicochemical and pharmacokinetic properties. researchgate.net
One of the most significant benefits of fluorination is the enhancement of metabolic stability. nih.gov Strategic placement of a fluorine atom can block sites on a molecule that are susceptible to metabolic oxidation by enzymes such as the cytochrome P450 family. mdpi.comnih.gov This protection from metabolism can lead to improved oral bioavailability and a longer half-life in the body. nih.govnih.gov For example, fluorinated analogues of an Aurora kinase inhibitor demonstrated a better pharmacokinetic profile and oral bioavailability by blocking oxidative metabolism. nih.gov
Fluorine can also improve membrane permeability and alter lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govgoogle.com While fluorination often increases lipophilicity, which can enhance membrane permeation, its effect is highly context-dependent. researchgate.net In some cases, a single fluorine atom has been shown to remarkably improve multiple ADME parameters simultaneously, including permeability, solubility, and in vivo clearance. nih.gov Furthermore, fluorine can act as a bioisostere of other atoms or functional groups, such as a hydroxyl group or even a nitrogen atom in heterocyclic rings. nih.govresearchgate.net This allows chemists to fine-tune the electronic properties, pKa, and binding interactions of a molecule without drastically altering its shape, often leading to increased binding affinity for its target protein. capes.gov.brresearchgate.net
Table 1: Influence of Fluorine on Physicochemical and Pharmacokinetic Properties
| Property | Effect of Fluorination | Mechanism/Rationale | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | Blocks sites of oxidative metabolism by enzymes (e.g., Cytochrome P450). | mdpi.comnih.gov |
| Oral Bioavailability | Improved | Enhanced metabolic stability and/or membrane permeability. | nih.govnih.gov |
| Membrane Permeation | Enhanced | Increases lipophilicity, facilitating passage across lipid bilayers. | nih.govgoogle.com |
| Binding Affinity | Increased | Alters electronic properties, enabling stronger interactions (e.g., electrostatic, hydrogen bonds) with the target protein. | capes.gov.brresearchgate.net |
| Solubility | Variable | Can improve or decrease solubility depending on the molecular context. | nih.gov |
| pKa | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups. | researchgate.net |
Biochemical Interactions and Enzymatic Modulation
Analogues of 4-Chloro-3,5,6-trifluoropyridin-2-amine and related fluorinated aminopyridines are of interest primarily for their ability to interact with and modulate the function of biological macromolecules, particularly enzymes and protein receptors.
Fluorinated aminopyridines can engage with a variety of enzymes and proteins, leading to a modulation of their biological activity. A prominent example is the interaction of fluorinated 4-aminopyridine derivatives with ion channels. These compounds have been shown to be effective blockers of voltage-gated potassium channels, a mechanism that is believed to underlie their therapeutic potential in conditions like multiple sclerosis by improving nerve impulse conduction in demyelinated axons. google.com The introduction of fluorine into the 4-aminopyridine structure does not disrupt these fundamental properties. google.com
The broader field of biocatalysis also demonstrates the diverse interactions of fluorinated compounds with enzymes. Enzymes from various classes, including fluorinases, aldolases, transaminases, and lipases, can recognize and process fluorinated substrates. dtu.dknih.gov For instance, dehydrogenases have been used for the enzymatic synthesis of fluorinated alanine (B10760859) enantiomers from a fluorinated pyruvate (B1213749) substrate. dtu.dk These interactions highlight the capacity of enzymes to accommodate fluorinated molecules, which in turn suggests that such molecules can be designed to specifically fit into and influence the active sites of target enzymes.
A significant area of research for fluorinated aminopyridine analogues is their development as enzyme inhibitors, particularly for kinases and proteases, which are crucial targets in oncology and other therapeutic areas.
Kinase Inhibitors: Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov Fluorinated compounds have been successfully developed as potent and selective kinase inhibitors. mdpi.comnih.gov For example, strategic fluorination of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold led to a potent and selective inhibitor of casein kinase 2 (CSNK2), an antiviral target. mdpi.com The fluorine atom improved metabolic stability while maintaining high potency. mdpi.com Similarly, fluorinated analogues of an imidazo[1,2-a]pyrazine-based compound were developed as inhibitors of Aurora kinases, which are linked to cancer. nih.gov Small molecule inhibitors targeting various tyrosine kinases are also a major focus in cancer therapy. researchgate.netnih.gov
Protease Inhibitors: Proteases are enzymes that cleave proteins and are involved in numerous physiological and pathological processes. Fluorinated molecules have been evaluated as inhibitors of this enzyme class. Amides derived from fluorinated pyrrolidines were shown to be effective inhibitors of the protease dipeptidyl peptidase IV (DP-IV), a target in diabetes treatment. nih.gov In another example, a fluorinated analogue of a lead compound was developed as a potent inhibitor of the protease cathepsin K, a target for osteoporosis treatment, by preventing metabolic hydroxylation and dramatically enhancing bioavailability. nih.gov
Table 2: Examples of Fluorinated Compounds as Enzyme Inhibitors
| Enzyme Target | Enzyme Class | Example Compound Class | Therapeutic Area | Reference |
|---|---|---|---|---|
| Casein Kinase 2 (CSNK2) | Kinase | Fluorinated pyrazolo[1,5-a]pyrimidines | Antiviral, Oncology | mdpi.com |
| Aurora Kinases | Kinase | Fluorinated imidazo[1,2-a]pyrazines | Oncology | nih.gov |
| Dipeptidyl Peptidase IV (DP-IV) | Protease | Fluoropyrrolidine amides | Diabetes | nih.gov |
| Cathepsin K | Protease | Fluorinated leucine (B10760876) side-chain analogue | Osteoporosis | nih.gov |
| Plasmodial Kinases (e.g., PfGSK3) | Kinase | Trisubstituted Pyrimidines | Antimalarial | nih.gov |
In addition to inhibiting enzymes, fluorinated aminopyridine analogues can function as modulators of protein receptors. Their ability to act as blockers of voltage-gated potassium channel receptors is a clear example of this activity. google.com By binding to the channel protein, these molecules modulate its function by physically obstructing the passage of ions.
Research on Potential Therapeutic Applications (via Analogues)
The pyridine scaffold is a well-established component in several antitubercular drugs, including isoniazid (B1672263) and ethionamide. plos.org This precedent has spurred research into new pyridine-containing compounds as potential treatments for tuberculosis (TB), a persistent global health issue exacerbated by the rise of drug-resistant strains.
In this context, analogues of this compound have been investigated. A study assessing various fluorinated chalcones and their corresponding 2-aminopyridine-3-carbonitrile derivatives revealed promising candidates for antitubercular drug development. nih.gov One of the most potent compounds identified was a 2-aminopyridine-3-carbonitrile derivative, designated as compound 40 , which exhibited a minimum inhibitory concentration (MIC) of approximately 8 μM against Mycobacterium tuberculosis H37Rv. plos.orgnih.gov This potency is notable as it is comparable to broad-spectrum antibiotics and significantly greater than the first-line antitubercular drug, pyrazinamide. plos.org
Crucially, this lead molecule also demonstrated a favorable safety profile in preliminary tests, showing low toxicity against human liver cell lines, which suggests selective activity against the mycobacterium. plos.orgnih.gov Molecular docking studies indicated that these aminopyridine derivatives likely exert their effect by targeting thymidylate kinase, a key enzyme in mycobacterial DNA synthesis. The most potent compound showed a strong binding energy of -9.67 Kcal/mol with this enzyme. nih.gov These findings highlight the potential of fluorinated 2-aminopyridine (B139424) derivatives as promising lead molecules for the development of new antitubercular agents. plos.orgnih.gov
Table 1: Antitubercular Activity of a Lead 2-Aminopyridine-3-Carbonitrile Analogue
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC50) vs. Human Liver Cells (LO2) | Putative Target |
|---|---|---|---|---|
| Compound 40 (a 2-aminopyridine-3-carbonitrile derivative) | Mycobacterium tuberculosis H37Rv | ~8 μM | >70 μg/mL | Thymidylate Kinase |
Data sourced from studies on fluorinated aminopyridine derivatives. plos.orgnih.gov
Multiple sclerosis (MS) is a neurological disease characterized by the loss of myelin, the protective sheath around nerve axons. uchicagomedicine.org Developing tools to image demyelination is crucial for diagnosing and monitoring the disease. Positron Emission Tomography (PET) is a powerful imaging technique that, with the right tracer, can provide quantitative information about specific biochemical processes in the body. snmjournals.orgnih.gov
Researchers have explored fluorinated 4-aminopyridine analogues as potential PET tracers for demyelination. snmjournals.org In healthy myelinated axons, voltage-gated potassium channels are typically located underneath the myelin sheath. uchicagomedicine.orgnih.gov During demyelination, these channels become exposed and their numbers increase. uchicagomedicine.orgnih.gov The drug 4-aminopyridine (dalfampridine) is known to block these exposed channels and is used clinically to improve symptoms in MS patients. uchicagomedicine.orgnih.gov
This biological mechanism provides a clear target for an imaging agent. Scientists developed a radiofluorinated analogue, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), to serve as a PET tracer. nih.govsnmjournals.org Studies in animal models of MS demonstrated that this tracer accumulates to a higher degree in demyelinated areas compared to healthy, myelinated regions. uchicagomedicine.orgsnmjournals.org Subsequent first-in-human studies have shown that [¹⁸F]3F4AP can successfully enter the brain and that its uptake correlates with areas of demyelination identified by other methods like myelin water imaging (MWI), a specialized MRI technique. snmjournals.orgresearchgate.net This indicates that [¹⁸F]3F4AP is a robust marker of demyelination and a promising PET tracer for studying conditions like MS. snmjournals.orgsnmjournals.org
Table 2: Characteristics of a Fluorinated 4-Aminopyridine PET Tracer for Demyelination
| Tracer | Target | Indication | Key Finding |
|---|---|---|---|
| [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP) | Exposed Voltage-Gated Potassium Channels | Multiple Sclerosis (Demyelination) | Shows increased uptake in demyelinated lesions, correlating with myelin loss. snmjournals.orgsnmjournals.org |
Data sourced from research on PET tracers for multiple sclerosis. uchicagomedicine.orgsnmjournals.orgnih.govsnmjournals.org
The pyridine ring is a common feature in many kinase inhibitors used in cancer therapy. nih.gov Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a frequent driver of cancer growth. Analogues of this compound, with their substituted pyridine core, are logical candidates for investigation as kinase inhibitors.
Research has shown that pyrazolopyridine derivatives, which share a core structural element, are effective inhibitors of various kinases. nih.gov For instance, the FDA-approved drug Selpercatinib, which contains a pyrazolo[1,5-a]pyridine (B1195680) core, is a potent RET kinase inhibitor used to treat certain types of lung and thyroid cancer. nih.gov Other research has focused on designing pyridine-based molecules to inhibit different kinases. In one example, a novel pyridine bioisostere of the drug cabozantinib (B823) was synthesized and showed potent inhibitory activity against c-Met kinase, a target in hepatocellular carcinoma, with an IC₅₀ value of 4.9 nM, comparable to the parent drug. mdpi.com
Furthermore, fluorinated thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for anticancer activity. mdpi.com One such derivative, containing a 7-chloro substitution, proved to be highly active against a panel of human cancer cell lines, with particular sensitivity noted in renal cancer cell lines. mdpi.com These examples underscore the principle that modifying a core pyridine structure, including through fluorination and chlorination, can yield potent and selective inhibitors of cancer-related signaling pathways.
Table 3: Examples of Pyridine-Containing Kinase Inhibitors
| Compound Type | Target Kinase | Therapeutic Area | Key Finding |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine derivative (e.g., Selpercatinib) | RET Kinase | Non-Small Cell Lung Cancer, Thyroid Cancer | FDA-approved drug demonstrating the success of the pyridine scaffold. nih.gov |
| Unsubstituted Pyridine Analogue of Cabozantinib | c-Met Kinase | Hepatocellular Carcinoma | Potent inhibition (IC₅₀ = 4.9 nM), comparable to the established drug cabozantinib. mdpi.com |
| 7-Chloro-thiazolo[4,5-d]pyrimidine derivative | Various | General Anticancer | Showed significant antiproliferative activity, especially against renal cancer cell lines. mdpi.com |
Data sourced from studies on kinase inhibitors for cancer therapy. nih.govmdpi.commdpi.com
Bioisosteric Replacements in Drug Design
Bioisosterism, the strategy of replacing one part of a molecule with another that has similar physical or chemical properties, is a fundamental tool in medicinal chemistry. It is used to enhance potency, improve pharmacokinetic properties, and secure novel intellectual property. nih.govresearchgate.net
The pyridine ring is frequently used as a bioisostere for a benzene (B151609) ring. researchgate.netrsc.org This substitution can be advantageous because the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming beneficial interactions with a biological target. mdpi.comrsc.org This change can also improve properties like water solubility and metabolic stability. researchgate.netchemrxiv.org The replacement of a phenyl group with a pyridyl group was a key step in the development of the potent antihistamine mepyramine from its less active benzene-containing analogue. researchgate.net
Beyond benzene, the pyridine scaffold can also mimic other chemical groups. Pyridones, a related class of heterocycles, have been used as bioisosteres for amides, phenols, and other nitrogen- or oxygen-containing heterocycles. nih.gov The ability of the pyridine nitrogen to engage in hydrogen bonding allows it to replicate the functionality of amines and amides in certain contexts. rsc.org This versatility makes the pyridine ring a valuable component for medicinal chemists to use in modifying and optimizing lead compounds. plos.org
The incorporation of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. tandfonline.comnih.gov The trifluoropyridine structure is particularly interesting due to the unique properties that fluorine atoms confer upon a molecule.
Key advantages of strategic fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, much stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom can block oxidation by metabolic enzymes (like Cytochrome P450), thereby increasing the drug's half-life and duration of action. nih.govresearchgate.net
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups, which can in turn affect a drug's absorption and bioavailability. nih.govnih.gov
Increased Lipophilicity: Fluorine is more lipophilic (fat-soluble) than hydrogen. tandfonline.comresearchgate.net Judiciously adding fluorine can enhance a molecule's ability to cross cell membranes and the blood-brain barrier, which is critical for drugs targeting the central nervous system. tandfonline.comnih.gov
Improved Binding Affinity: The electronegativity of fluorine can lead to favorable interactions, such as dipole-dipole or hydrogen bond-like interactions, with amino acid residues in the target protein's binding pocket, thus increasing the drug's potency. tandfonline.comresearchgate.net
These principles are evident in the development of the PET tracers and antitubercular agents discussed previously, where fluorination was key to achieving the desired biological activity and pharmacokinetic properties. nih.govsnmjournals.org The strategic placement of fluorine atoms on the pyridine ring of this compound analogues is a clear application of this important drug discovery tactic. nih.govnih.gov
Applications in Agrochemicals and Materials Science
Development of Novel Agrochemical Formulations
The pyridine (B92270) ring is a core component in numerous active ingredients used in agriculture. The presence of chlorine and fluorine atoms in 4-Chloro-3,5,6-trifluoropyridin-2-amine can significantly influence the biological activity, stability, and selectivity of derivative compounds, making it a molecule of interest for developing new agrochemical products.
Chlorinated pyridine derivatives are a well-established class of herbicides. These compounds, often belonging to the pyridine carboxylic acid family, are known for their effectiveness against troublesome broadleaf weeds. vt.edu Active ingredients such as aminopyralid, clopyralid, and picloram (B1677784) are systemic herbicides that can persist in soil and manure, providing long-term weed control. vt.edu They are particularly valuable for managing invasive and toxic weeds in pastures and natural areas. vt.edu The herbicidal mechanism often involves mimicking plant hormones, leading to uncontrolled growth and eventual death of the target weed. google.com
The development of advanced herbicides also involves trifluoromethylpyridine (TFMP) structures. nih.govsemanticscholar.org For instance, pyroxsulam, which contains a 4-(trifluoromethyl)pyridine (B1295354) moiety, is an acetolactate synthase (ALS) inhibitor developed for controlling key weeds in cereal crops. nih.gov The specific substitution pattern on the pyridine ring is crucial for both efficacy and crop selectivity. nih.gov Given that this compound combines the features of a chloropyridine with extensive fluorination, it represents a potential scaffold for creating new herbicides with unique activity spectrums.
Table 1: Examples of Herbicides Based on Pyridine Scaffolds
| Herbicide | Chemical Family | Common Application |
|---|---|---|
| Aminopyralid | Pyridine carboxylic acid | Control of broadleaf weeds in pastures and rangeland. vt.edu |
| Clopyralid | Pyridine carboxylic acid | Used for selective control of broadleaf weeds in various crops. vt.edu |
| Picloram | Pyridine carboxylic acid | A persistent, systemic herbicide used for general woody plant control. vt.edu |
| Pyroxsulam | Triazolopyrimidine | Controls grass and broadleaf weeds in cereal crops like wheat. nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Beyond herbicides, chloropyridine derivatives are instrumental in the synthesis of insecticides and fungicides. The simple molecule 2-Chloropyridine (B119429) serves as a precursor to generate a variety of insecticides and fungicides used in industry. wikipedia.org
In the realm of insecticides, diamide (B1670390) pesticides have become a major class of products for insect control. mdpi.com Research has shown that novel diamide insecticides incorporating a 3-chloropyridin-2-yl moiety exhibit significant insecticidal activity against pests like the oriental armyworm (Mythimna separata). mdpi.com Another example is Chlorfluazuron, an insect growth regulator that functions by inhibiting chitin (B13524) biosynthesis and contains a dichlorinated pyridine structure. nih.gov
For fungicidal applications, derivatives such as pyrithione, which is the conjugate base of 2-mercaptopyridine-N-oxide, are derived from 2-chloropyridine and used to control fungal growth. wikipedia.org Furthermore, the introduction of fluorine and chlorine atoms into heterocyclic structures is a known strategy to enhance antifungal potency. nih.gov Studies on 1,2,4-triazole (B32235) derivatives, a significant class of antifungal agents, have shown that substitutions with 2,4-dichlorophenyl or 2,4-difluorophenyl groups can markedly improve their fungicidal activity against various fungal strains. nih.gov This principle highlights the potential of a polyhalogenated precursor like this compound to serve as a building block for new, highly effective fungicides.
Utilization in Dye Chemistry
Aromatic amines are a fundamental class of intermediates in the manufacturing of dyes. researchgate.net While specific applications of this compound in dye synthesis are not extensively documented, its chemical nature as a halogenated aromatic amine suggests its potential as a precursor or intermediate. For example, 4-Chloro-1,2-phenylenediamine, another halogenated aromatic amine, is used as a precursor for hair dyes and other colorants. researchgate.net The amine group on the pyridine ring of this compound provides a reactive site for diazotization and coupling reactions, which are core processes in the synthesis of azo dyes. The heavy fluorination of the ring could also be leveraged to create specialty dyes with enhanced stability or unique color properties.
Contribution to Advanced Materials
The incorporation of fluorine into organic molecules imparts a unique set of properties that are highly valued in materials science. The high fluorine content of this compound makes it a candidate for use in the synthesis of specialized fluorinated materials.
Fluoropolymers are a class of polymers containing fluorine atoms that are known for their exceptional properties, including high thermal stability, robust chemical resistance, and low surface energy. researchgate.net These materials can be synthesized through two primary routes: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated parent polymers to introduce fluorine. researchgate.net
This compound is a potential candidate for creating novel fluorinated materials. Its structure offers multiple reactive sites—the amine group and the chlorine atom—that can be used to incorporate it into a polymer chain. It could potentially be used as a monomer or co-monomer in polymerization reactions or as a chemical modifier to graft onto existing polymer backbones. Such modifications could be used to create advanced polymers or coatings with desirable properties like hydrophobicity, chemical inertness, and thermal resistance for specialized industrial applications.
Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. chemicalengineeringworld.combritannica.com When fluorine atoms are introduced into a molecule, they impart a range of commercially valuable properties. britannica.comsamaterials.com
The extreme reactivity of elemental fluorine leads to the formation of exceptionally stable bonds with carbon. rsc.org This stability translates to several key characteristics in fluorinated industrial products:
Chemical Inertness and Resistance: The strength of the C-F bond makes fluorinated compounds highly resistant to chemical attack, which is why materials like Teflon (polytetrafluoroethylene, PTFE) are used for non-stick coatings and in chemically corrosive environments. chemicalengineeringworld.comsamaterials.comrsc.org
Thermal Stability: Fluoropolymers can withstand high temperatures without degrading, making them suitable for high-performance applications in electronics and aerospace. researchgate.net
Low Surface Energy: Fluorinated surfaces are hydrophobic and oleophobic (repel water and oil), leading to applications in non-stick cookware, waterproof fabrics, and anti-graffiti coatings. researchgate.net
Dielectric Properties: Many fluorochemicals are excellent electrical insulators, leading to their use in electronics and high-voltage transformers (e.g., sulfur hexafluoride). chemicalengineeringworld.comrsc.org
The incorporation of a molecule like this compound into products can be a strategy to bestow these fluorine-derived properties onto the final material.
Table 2: Key Properties Conferred by Fluorine in Industrial Materials
| Property | Scientific Basis | Resulting Application(s) |
|---|---|---|
| High Chemical Resistance | Strength of the Carbon-Fluorine bond. chemicalengineeringworld.comrsc.org | Non-stick coatings (Teflon), corrosion-resistant linings. chemicalengineeringworld.comsamaterials.com |
| High Thermal Stability | Strong C-F bonds resist breaking at high temperatures. researchgate.net | High-temperature plastics, solvents, and lubricants. researchgate.netrsc.org |
| Low Surface Energy | Low polarizability of the C-F bond. | Water- and oil-repellent surfaces, soil-resistant treatments. researchgate.net |
| Excellent Dielectric | Fluorine's high electronegativity holds electrons tightly. | Electrical insulators for transformers and electronic components. chemicalengineeringworld.comrsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Advanced Research Questions and Future Directions
Elucidating Electronic Effects of Fluorine Substituents on Reactivity in Diverse Reactions
The pyridine (B92270) ring of 4-Chloro-3,5,6-trifluoropyridin-2-amine is heavily substituted with electron-withdrawing halogen atoms. The three fluorine atoms and one chlorine atom significantly lower the electron density of the aromatic system through their strong negative inductive effects (-I). This electronic modification profoundly influences the compound's reactivity. The primary research goal in this area is to quantify how these electronic effects govern the regioselectivity and rate of various chemical transformations.
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), while simultaneously deactivating it towards electrophilic aromatic substitution (EAS). nih.gov The amino group at the C2 position introduces a counteracting electron-donating mesomeric effect (+M), which can modulate the reactivity at specific sites. Understanding the interplay between the inductive withdrawal of the halogens and the resonance donation of the amine is crucial for predicting reaction outcomes. Future research should focus on detailed kinetic and computational studies to map the electronic landscape of the molecule and its behavior in reactions such as cross-coupling, amination, and etherification.
Table 1: Influence of Substituents on the Reactivity of the Pyridine Ring
| Substituent | Position(s) | Electronic Effect | Impact on Reactivity |
| Amino (-NH₂) | C2 | +M (Resonance), -I (Inductive) | Activates ring towards EAS (minor effect), directs nucleophilic attack |
| Fluoro (-F) | C3, C5, C6 | -I (Inductive), +M (weak) | Strongly deactivates ring towards EAS, strongly activates ring for SNAr |
| Chloro (-Cl) | C4 | -I (Inductive), +M (weak) | Strongly deactivates ring towards EAS, strongly activates ring for SNAr |
Optimizing Compound Stability for Biological and Industrial Applications
For any chemical compound to be viable in biological or industrial settings, it must exhibit adequate stability under relevant conditions. The introduction of fluorine atoms into organic molecules is known to often enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage.
Future research should systematically evaluate the metabolic and chemical stability of this compound and its derivatives. This includes studies on its half-life in various media, such as plasma, microsomal preparations, and different pH buffers.
Chemical Modification: Derivatization of the amine group could protect it from degradation or unwanted reactions. For instance, acylation or sulfonylation could yield more stable amide or sulfonamide analogs.
Formulation Strategies: For applications where the parent compound is required, formulation techniques can be employed to protect it from the environment. This could include encapsulation in liposomes, complexation with cyclodextrins, or incorporation into polymeric nanoparticles.
Table 2: Potential Strategies for Stability Enhancement
| Strategy | Approach | Potential Outcome |
| Chemical | Acylation of the 2-amino group | Increased stability towards oxidation or pH-mediated degradation. |
| Formulation | Encapsulation in polymeric matrices | Controlled release and protection from aqueous hydrolysis. |
| Formulation | Lyophilization with cryoprotectants | Enhanced long-term storage stability in solid form. |
Leveraging Halogen Substituents for Expansive Derivatization and Scaffold Diversity
The presence of four halogen atoms on the pyridine ring offers multiple reaction handles for derivatization. A key area of research is the selective functionalization of these positions to generate a wide array of novel compounds. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is the reverse of the order for alkyl halides. nih.govacs.org This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. acs.org
This differential reactivity can be exploited for sequential substitutions. For instance, the fluorine atoms, particularly at the C6 position (para to the activating amino group), are expected to be more labile than the chlorine atom at C4 in SNAr reactions. This allows for the selective introduction of nucleophiles at specific positions, paving the way for the creation of diverse molecular scaffolds. nih.govnih.gov Future work should focus on developing a library of derivatives by reacting the parent compound with a range of nucleophiles (O-, N-, S-, and C-based) under various conditions to map out the selectivity and expand the accessible chemical space. nih.gov
Development of Novel Analogs with Enhanced Biological Activity and Physicochemical Properties
The this compound scaffold is a valuable starting point for the development of new biologically active molecules, particularly in agrochemicals and pharmaceuticals. chemrxiv.orgnih.gov The strategic modification of this core structure can lead to analogs with improved potency, selectivity, and physicochemical properties such as solubility and membrane permeability. nih.gov
Future research efforts should be directed towards structure-activity relationship (SAR) studies. This involves synthesizing a series of analogs where each substituent is systematically varied and evaluating their biological effects. For example, replacing the C4-chloro group with various aryl, alkyl, or amino functionalities could significantly alter the molecule's interaction with biological targets like kinases or enzymes. Combining these synthetic efforts with computational modeling can help rationalize observed activities and predict novel structures with enhanced properties. The introduction of fluorine is a known strategy to improve properties like metabolic stability and binding affinity without drastically altering the molecular size. nih.goveurekalert.org
Emerging Methodologies for Site-Selective Functionalization
While classical SNAr reactions provide a powerful tool for derivatization, emerging synthetic methodologies offer new avenues for site-selective functionalization that go beyond simple halogen displacement. acs.org Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are well-established for C-Cl bonds and could be applied to the C4 position. More advanced research could explore the challenging yet highly valuable C-F activation/functionalization at the C3, C5, or C6 positions.
Furthermore, C-H functionalization represents a state-of-the-art strategy for molecular editing. rsc.orgnih.gov While the parent compound lacks C-H bonds on the pyridine ring, its derivatives, particularly those generated through cross-coupling at the C4 position, would possess C-H bonds on the newly introduced groups. Applying late-stage C-H functionalization to these derivatives would enable rapid access to complex and diverse molecules. chemrxiv.orgresearchgate.net Research in this area should focus on adapting modern catalytic systems to this highly fluorinated and electronically unique heterocyclic system. nih.govnih.gov
Multicomponent Reactions for Efficient Synthesis of Complex Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are a cornerstone of green and efficient chemistry. nih.govfrontiersin.org They allow for the rapid construction of complex molecular architectures from simple starting materials, increasing scaffold diversity and atom economy. organic-chemistry.org
The 2-amino group of this compound makes it a suitable candidate for participation in various MCRs. For example, it could serve as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions, or in the Biginelli reaction to synthesize complex, fused heterocyclic systems. Exploring the utility of this compound in MCRs is a promising future direction that could unlock efficient pathways to novel and potentially bioactive compound libraries.
Sustainable and Scalable Production Methods for this compound and its Analogs
Traditional synthetic routes to highly halogenated pyridines often rely on harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste. The focus of contemporary research is to overcome these limitations by developing methodologies that are not only high-yielding and selective but also adhere to the principles of green chemistry.
A plausible and efficient route to this compound likely involves the strategic functionalization of a more readily available, heavily halogenated pyridine precursor, such as pentachloropyridine (B147404). The synthesis of a related compound, 3,5-dichloro-2,4,6-trifluoropyridine (B155018), from pentachloropyridine using potassium fluoride (B91410) under anhydrous conditions in N-methylpyrrolidone (NMP) at temperatures below 170°C, has been shown to proceed in high yield with minimal tar formation. google.com This suggests a potential pathway where a similar fluorination strategy could be employed, followed by selective amination.
The selective introduction of an amino group at the 2-position of a polychlorofluoropyridine ring is a key synthetic challenge. Research into the amination of pyridines has explored various strategies. A notable development is the use of a phosphorus-mediated approach that allows for the selective amination of pyridines at the 4-position via the formation of a phosphonium (B103445) salt followed by reaction with sodium azide (B81097). nih.gov While this method targets the 4-position, it highlights the potential for developing regioselective amination protocols.
For the synthesis of 2-aminopyridine (B139424) derivatives, direct nucleophilic aromatic substitution (SNAr) of a suitable precursor is a common strategy. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating such reactions and improving yields. For instance, the efficient synthesis of 4-amino-3,5-dihalopyridines has been achieved through microwave-assisted SNAr of 3,4,5-trihalopyridines with various amines. researchgate.net This approach offers significant advantages in terms of reduced reaction times and often leads to cleaner reactions with easier work-up.
The choice of solvent is another critical factor in developing sustainable processes. The use of greener solvents, or even solvent-free conditions, is highly desirable. Research has demonstrated the feasibility of conducting nucleophilic aromatic substitution reactions on halo-pyridines under solvent-free conditions using microwave irradiation, providing a metal-free and environmentally benign method for coupling with amines. researchgate.net
Furthermore, the development of catalytic systems can significantly enhance the sustainability and scalability of the amination process. While direct amination of some aromatic systems can be challenging, the use of transition metal catalysts can facilitate this transformation under milder conditions. For example, bimetallic Pd-Ru catalysts have been effectively used for the direct amination of poly(p-phenylene oxide) to produce substituted anilines, showcasing the potential of catalytic routes for C-N bond formation. rsc.org
Looking towards future directions, the integration of continuous flow chemistry presents a promising avenue for the scalable and safer production of this compound. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in smaller, contained volumes, thereby improving process safety and efficiency.
The table below summarizes key research findings pertinent to the development of sustainable and scalable production methods for this compound and its analogs.
| Precursor/Starting Material | Reagents/Conditions | Product/Intermediate | Key Findings & Sustainability Aspects |
| Pentachloropyridine | Potassium fluoride, N-methylpyrrolidone, <170°C | 3,5-dichloro-2,4,6-trifluoropyridine | High yield, minimal tar formation, suggesting a viable route to the fluorinated pyridine core. google.com |
| Pyridine derivatives | Triphenylphosphine, hexachloroethane, then NaN3, DMSO, 120°C | 4-Aminopyridine (B3432731) derivatives | Selective amination at the 4-position via a phosphonium salt intermediate. nih.gov |
| 3,4,5-Trihalopyridines | Primary and secondary amines, microwave irradiation | 4-Amino-3,5-dihalopyridines | Efficient and rapid SNAr, applicable to a range of amines. researchgate.net |
| Halo-(pyridine or pyrimidine) | Pyrrolidine and piperidine (B6355638) derivatives, microwave, solvent-free | 4-Substituted amino-pyridines/pyrimidines | Metal-free and solvent-free conditions, adhering to green chemistry principles. researchgate.net |
| Poly(p-phenylene oxide) | Aqueous ammonia (B1221849), Pd-Ru/CNT catalyst | Substituted anilines | Demonstrates the potential of bimetallic catalysts for direct amination. rsc.org |
Q & A
Basic: What are the common synthetic routes for preparing 4-Chloro-3,5,6-trifluoropyridin-2-amine?
The synthesis of fluorinated pyridines typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions . For example:
- NAS approach : Fluorinated pyridine precursors (e.g., pentafluoropyridine) can undergo sequential substitutions. Chlorine and amine groups may be introduced via reactions with NaNH2 or NaN3 under controlled conditions .
- Pd-catalyzed coupling : Evidence from structurally similar compounds (e.g., 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine) shows that Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos and t-BuONa as a base can install aryl/amine groups .
Key considerations : Reaction temperature, solvent polarity, and stoichiometry of substituents influence regioselectivity and yield.
Basic: How is this compound characterized for purity and structural confirmation?
Standard analytical methods include:
- NMR spectroscopy : , , and NMR to confirm substitution patterns and fluorine integration .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in analogous compounds like 3-Chloropyridin-2-amine, which forms cyclic dimers via N–H⋯N bonds .
- Elemental analysis : Validates C, H, N, and Cl/F percentages to ensure stoichiometric accuracy .
Advanced: How can computational methods optimize reaction pathways for synthesizing fluorinated pyridines?
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction outcomes:
- Reaction path searches : Identify intermediates and transition states, reducing trial-and-error experimentation. For example, NAS reactions benefit from modeling fluorine’s electronegativity effects on activation barriers .
- Data-driven optimization : Experimental parameters (e.g., solvent, catalyst loading) are iteratively refined using computational feedback, as seen in high-yield Pd-catalyzed couplings .
Advanced: How do steric and electronic effects influence regioselectivity in fluorinated pyridine derivatives?
- Steric effects : Bulky substituents (e.g., trifluoromethyl groups) direct substitutions to less hindered positions. For example, this compound’s chloro group may occupy the para position due to reduced steric crowding .
- Electronic effects : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, favoring NAS at meta/para positions. Computational studies (e.g., Fukui indices) can predict reactive sites .
Advanced: How can researchers reconcile contradictions in reported synthetic yields for analogous compounds?
Discrepancies (e.g., 7–24% yields in triazine derivatives ) often arise from:
- Reaction scale : Small-scale syntheses may suffer from inefficient mixing or heat transfer.
- Purification methods : Chromatography vs. recrystallization impacts recovery rates.
- Substituent compatibility : Competing side reactions (e.g., dehalogenation) reduce yields in multi-halogenated systems. Systematic screening of bases (e.g., t-BuONa vs. Cs₂CO₃) and solvents (DMF vs. THF) is critical .
Advanced: What strategies enhance the stability of this compound in biological assays?
- Protecting groups : Temporary protection of the amine (e.g., Boc or Fmoc) prevents undesired reactivity during storage .
- pH control : Maintain neutral or slightly acidic conditions to avoid hydrolysis of fluorine or chlorine substituents .
- Lyophilization : Freeze-drying in inert atmospheres preserves stability for long-term bioactivity studies .
Basic: What safety protocols are essential for handling halogenated pyridines?
- Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine .
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
- PPE : Nitrile gloves and goggles are mandatory; chlorinated compounds may penetrate latex .
Advanced: How can molecular modeling predict the biological activity of this compound?
- Docking studies : Screen against target proteins (e.g., kinases) to assess binding affinity. Analogous compounds (e.g., LY2784544) show efficacy as kinase inhibitors .
- QSAR models : Correlate substituent electronegativity (Cl/F) with antimicrobial or antitumor activity, leveraging datasets from triazine and pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
